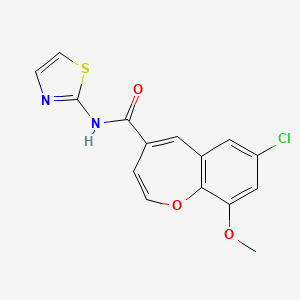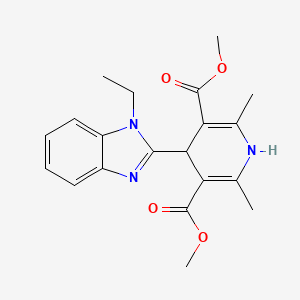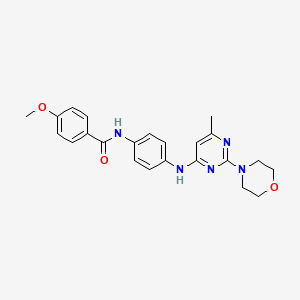
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazole ring and a benzoxepine core in its structure suggests that it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core, introduction of the chloro and methoxy groups, and the attachment of the thiazole ring. Common reagents and conditions used in these reactions may include:
Formation of Benzoxepine Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Chloro and Methoxy Groups: Halogenation and methylation reactions using reagents like chlorine gas or methyl iodide.
Attachment of Thiazole Ring: This could involve coupling reactions using thiazole derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Applications De Recherche Scientifique
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxy and thiazole groups.
9-methoxy-1-benzoxepine-4-carboxamide: Lacks the chloro and thiazole groups.
N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide: Lacks the chloro and methoxy groups.
Uniqueness
The presence of the chloro, methoxy, and thiazole groups in 7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H11ClN2O3S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
7-chloro-9-methoxy-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-12-8-11(16)7-10-6-9(2-4-21-13(10)12)14(19)18-15-17-3-5-22-15/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
IRYJZDALDVYLON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=NC=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11322714.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11322729.png)
![(2-Methylphenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11322731.png)

![N-(4-Fluorophenyl)-N-[(5-{[2-(morpholin-4-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11322734.png)

![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322744.png)


![N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11322763.png)
![(3-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11322769.png)
![2-(2-fluorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322779.png)
![10-(3-methoxyphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11322781.png)
